
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methoxyethyl)phenol” is a compound that can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of “4-(2-Methoxyethyl)phenol” has been studied and some technological problems were solved by adjusting the reaction conditions and the operation procedures . An alternative reduction route was discovered .
Chemical Reactions Analysis
There are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Physical And Chemical Properties Analysis
The mechanical and thermal properties of the newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied . The obtained PMEA-based PUs with various molecular weights were thermoplastic .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of compounds, including 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, were synthesized with the aim of developing better antimicrobial agents. These compounds were characterized using spectral methods (IR, (1)H NMR, (13)C NMR, and LCMS) to confirm their chemical structures. This characterization is crucial for understanding the compound's potential applications in various scientific fields (Patil et al., 2010).
Antimicrobial Studies
The synthesized compounds, including those related to 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, demonstrated significant antimicrobial activity. In particular, some compounds exhibited notable antibacterial activity against common pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Additionally, antifungal activity was observed against fungi like Candida albicans and Saccharomyces cerevisiae, highlighting the potential of these compounds in combating a range of microbial infections (Zoumpoulakis et al., 2012).
Antibacterial Evaluation and Molecular Docking Study
Further antibacterial evaluation of these sulfonamide compounds, including 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, revealed significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, certain compounds demonstrated exceptional antibacterial activity, and molecular docking studies provided insights into the potential mode of action of these compounds by revealing their interaction with bacterial enzymes (Yadav & Kaushik, 2022).
Antifungal and Antitrypanosomal Activity
Antifungal Activity Against Candida
Some derivatives of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide were specifically synthesized to address the serious threat posed by Candidiasis in immunocompromised patients. These compounds demonstrated significant antifungal activity, especially against Candida albicans and Rhodotorula mucilaginosa, with some exhibiting greater efficacy than the standard antifungal drug, fluconazole. Docking studies of these compounds suggested potential binding modes to the fungal enzyme, providing a basis for their mechanism of action (Szafrański et al., 2017).
Antitrypanosomal Activity
Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, structurally related to 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, exhibited potent antitrypanosomal activity. These compounds were highly effective against Trypanosoma cruzi intracellular amastigotes, with some showing more potency than the reference drug benznidazole. These findings highlight the therapeutic potential of these compounds in treating trypanosomal infections (Papadopoulou et al., 2012).
Safety and Hazards
Direcciones Futuras
Poly (2-methoxyethyl acrylate) (PMEA) is a US FDA-approved biocompatible polymer, although there is insufficient work on human umbilical vein endothelial cells (HUVECs) and platelet interaction analysis on PMEA-analogous polymers . Based on the results, it can be concluded that PMEA is a promising candidate for the construction of artificial small-diameter blood vessels owing to the presence of IW and a hydration layer on the interface .
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O3S/c1-5-8-9-6(14(7,11)12)10(5)3-4-13-2/h3-4H2,1-2H3,(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBZCXFVYTWDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCOC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

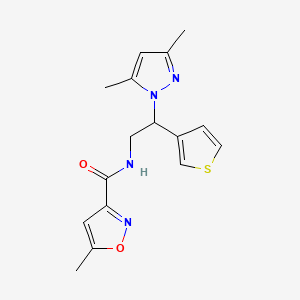
![6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2452694.png)
![7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione](/img/structure/B2452696.png)
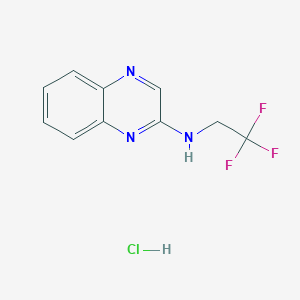
![3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2452700.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)

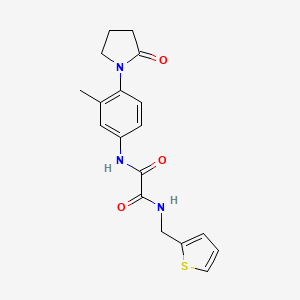
![3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2452704.png)


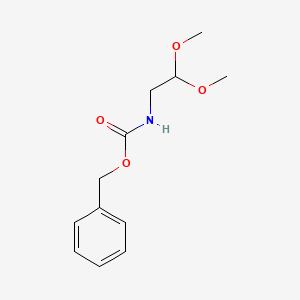
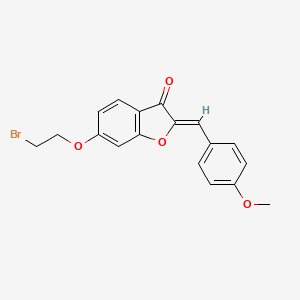
![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)